2-bromo-N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide
Description
2-bromo-N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide is a compound that involves a thiadiazole moiety, which is known for its significance in medicinal chemistry due to its wide range of biological activities. This compound's synthesis and properties are of interest due to its potential applications in the design of pharmacologically active molecules.
Synthesis Analysis
The synthesis of related thiadiazole derivatives often involves reactions of various bromo and nitrobenzyl compounds with thiosemicarbazide or other sulfur-containing nucleophiles. For example, Zhang et al. (2011) reported the synthesis of a related compound, 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, by reacting 4-bromo-2-nitrobenzoic acid with thiosemicarbazide, showcasing a method that could be analogous to the synthesis of the targeted molecule (Zhang, He, Jiang, Mu, & Wan, 2011).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of thiadiazole derivatives. For instance, Polo et al. (2019) conducted crystal structure analysis on a related 2-bromo-N-(2,4-difluorobenzyl)benzamide, revealing intermolecular hydrogen bonds and C-Br⋅⋅⋅π interactions that could similarly influence the molecular conformation and stability of the compound (Polo, Morales‐Bayuelo, Orozco-Ugarriza, Henao, Galdámez, & Gutiérrez, 2019).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including nucleophilic substitution and ring transformations, which could be relevant for further functionalization of the compound. Shlenev et al. (2017) have discussed the synthesis of thiadiazoloquinazolinones by cyclocondensation of 1,3,4-thiadiazol-2-amines with halobenzoyl chlorides, a method that could be adapted for synthesizing related structures (Shlenev, Tarasov, Filimonov, Agat’ev, Danilova, & Suponitskii, 2017).
properties
IUPAC Name |
2-bromo-N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O3S2/c17-13-4-2-1-3-12(13)14(22)18-15-19-20-16(26-15)25-9-10-5-7-11(8-6-10)21(23)24/h1-8H,9H2,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXOSEFRTNLUMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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